![molecular formula C13H29NO6Si B12309397 2-Methoxyethyl [3-(triethoxysilyl)propyl]carbamate CAS No. 119777-49-0](/img/structure/B12309397.png)
2-Methoxyethyl [3-(triethoxysilyl)propyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxyethyl [3-(triethoxysilyl)propyl]carbamate is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a carbamate group linked to a triethoxysilylpropyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl [3-(triethoxysilyl)propyl]carbamate typically involves the reaction of 3-(triethoxysilyl)propylamine with 2-methoxyethyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
[ \text{3-(triethoxysilyl)propylamine} + \text{2-methoxyethyl chloroformate} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrolysis: The triethoxysilyl group can undergo hydrolysis in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, leading to the formation of crosslinked networks.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often catalyzed by acids or bases.
Condensation: Catalysts such as acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) can be used to promote the condensation reaction.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions to achieve substitution.
Major Products
Hydrolysis: Formation of silanol groups.
Condensation: Formation of siloxane networks.
Substitution: Formation of substituted carbamates.
Applications De Recherche Scientifique
2-Methoxyethyl [3-(triethoxysilyl)propyl]carbamate has several applications in scientific research:
Materials Science: It is used as a precursor for the synthesis of hybrid organic-inorganic materials. The triethoxysilyl group allows for the formation of siloxane networks, which can enhance the mechanical properties and stability of materials.
Biology: The compound can be used in the modification of biomolecules and surfaces to improve biocompatibility and functionality.
Industry: It is used in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Mécanisme D'action
The mechanism of action of 2-Methoxyethyl [3-(triethoxysilyl)propyl]carbamate involves the hydrolysis and condensation of the triethoxysilyl group, leading to the formation of siloxane networks. These networks can interact with various substrates, providing enhanced adhesion and stability. The carbamate group can also participate in chemical reactions, allowing for the conjugation of other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trimethoxysilyl)propyl methacrylate: Similar to 2-Methoxyethyl [3-(triethoxysilyl)propyl]carbamate, this compound contains a methacrylate group instead of a carbamate group. It is used in the synthesis of polymeric materials with enhanced mechanical properties.
3-(Triethoxysilyl)propyl methacrylate: This compound also contains a triethoxysilyl group but has a methacrylate moiety. It is used in the production of coatings and adhesives.
2-((2-(Methacryloyloxy)ethyl)disulfanyl)ethyl (3-(diethoxymethylsilyl)propyl)carbamate: This compound has a similar structure but contains a disulfanyl group, which provides additional functionality for crosslinking and drug delivery applications.
Uniqueness
This compound is unique due to the presence of both the carbamate and triethoxysilyl groups. This combination allows for versatile applications in various fields, including materials science, biology, and medicine. The carbamate group provides additional reactivity, enabling the conjugation of other molecules, while the triethoxysilyl group allows for the formation of stable siloxane networks.
Propriétés
Numéro CAS |
119777-49-0 |
|---|---|
Formule moléculaire |
C13H29NO6Si |
Poids moléculaire |
323.46 g/mol |
Nom IUPAC |
2-methoxyethyl N-(3-triethoxysilylpropyl)carbamate |
InChI |
InChI=1S/C13H29NO6Si/c1-5-18-21(19-6-2,20-7-3)12-8-9-14-13(15)17-11-10-16-4/h5-12H2,1-4H3,(H,14,15) |
Clé InChI |
OUDHXARABNQIHO-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CCCNC(=O)OCCOC)(OCC)OCC |
Numéros CAS associés |
65994-10-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


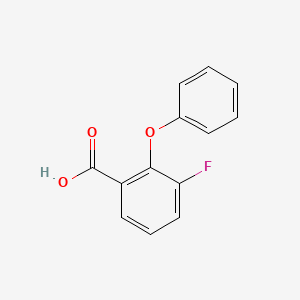
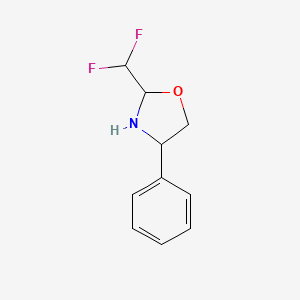
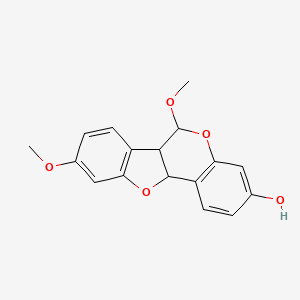
![6,6a,9-trihydroxy-6,9-dimethyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-2-one](/img/structure/B12309330.png)
![rac-2-[(2R,6R)-4-[(tert-butoxy)carbonyl]-6-(hydroxymethyl)morpholin-2-yl]acetic acid, cis](/img/structure/B12309333.png)
![4'-(benzyl(methyl)amino)-3,4-dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,1'-cyclohexan]-5-one](/img/structure/B12309339.png)

![8-(Prop-2-YN-1-YL)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B12309352.png)
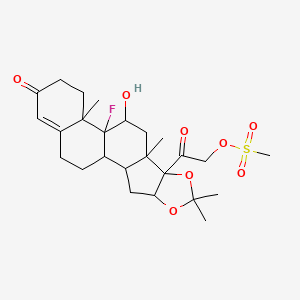
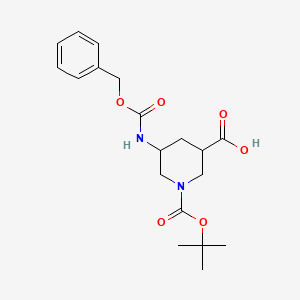
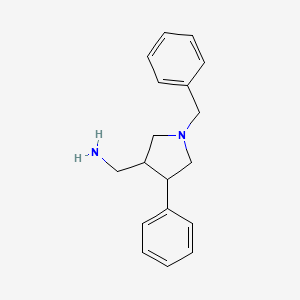
![rac-methyl({[(2R,3R)-3-(3-methyl-1H-1,2,4-triazol-5-yl)oxolan-2-yl]methyl})amine dihydrochloride, cis](/img/structure/B12309376.png)
![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 1,10-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12309380.png)
![rac-2-[(2R,6R)-6-methylpiperidin-2-yl]ethan-1-ol hydrochloride, cis](/img/structure/B12309394.png)
